molecular formula C26H19F5N2O5 B557593 Fmoc-gln-opfp CAS No. 86061-00-9

Fmoc-gln-opfp

Cat. No.: B557593
CAS No.: 86061-00-9
M. Wt: 534.4 g/mol
InChI Key: FVJZFMYVWWIIGD-UHFFFAOYSA-N
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Description

Nα-Fmoc-Nγ-trityl-L-glutamine pentafluorophenyl ester, commonly referred to as Fmoc-Gln-OPfp, is a derivative of the amino acid glutamine. It is widely used in solid-phase peptide synthesis due to its stability and reactivity. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trityl group, and a pentafluorophenyl ester, which collectively enhance its utility in peptide synthesis.

Biochemical Analysis

Biochemical Properties

Fmoc-Gln-OPfp plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide synthesis process. The nature of these interactions is primarily through the formation of amide bonds, facilitated by the pentafluorophenyl ester group in this compound .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in the formation of peptide bonds. It acts as an activated ester, facilitating the coupling of amino acids in peptide synthesis . This process does not typically involve direct enzyme inhibition or activation, but rather the formation of bonds between amino acids.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is known for its stability and minimal degradation

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis It interacts with enzymes that facilitate the formation of peptide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-Gln-OPfp is synthesized through a series of chemical reactions involving the protection of the amino and carboxyl groups of glutamine. The synthesis typically begins with the protection of the amino group using the Fmoc group, followed by the protection of the carboxyl group with the trityl group. The final step involves the formation of the pentafluorophenyl ester. The reaction conditions often involve the use of dicyclohexylcarbodiimide (DCC) and pentafluorophenol (Pfp) in an organic solvent such as dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Gln-OPfp primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the pentafluorophenyl ester group. This group is highly reactive towards nucleophiles, facilitating the coupling of amino acids in peptide synthesis .

Common Reagents and Conditions

The common reagents used in reactions involving this compound include bases such as piperidine for deprotection of the Fmoc group, and nucleophiles such as amines for coupling reactions. The typical reaction conditions involve organic solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound are peptides with the desired sequence of amino acids. The Fmoc group is removed during the synthesis process, leaving the peptide chain intact .

Scientific Research Applications

Fmoc-Gln-OPfp is extensively used in the field of peptide synthesis, which has applications in various scientific disciplines:

Comparison with Similar Compounds

Similar Compounds

  • Nα-Fmoc-Nγ-trityl-L-glutamine pentafluorophenyl ester
  • Nα-Fmoc-Nγ-trityl-L-glutamine pentafluorophenyl ester
  • Nα-Fmoc-Nγ-trityl-L-glutamine pentafluorophenyl ester

Uniqueness

Fmoc-Gln-OPfp is unique due to its combination of the Fmoc protecting group, trityl group, and pentafluorophenyl ester. This combination provides stability and reactivity, making it highly suitable for solid-phase peptide synthesis. Compared to other similar compounds, this compound offers a balance of stability and reactivity that is advantageous in peptide synthesis .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F5N2O5/c27-19-20(28)22(30)24(23(31)21(19)29)38-25(35)17(9-10-18(32)34)33-26(36)37-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,32,34)(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJZFMYVWWIIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F5N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544414
Record name Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}glutaminate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86061-00-9
Record name Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}glutaminate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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